N-(1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
Overview
Description
N-(1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a complex organic compound that features a thiadiazole ring, a trifluoromethyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The resulting thiadiazole intermediate is then reacted with 4-(3-trifluoromethylphenyl)piperazine in the presence of acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
N-(1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The trifluoromethyl group and piperazine moiety are thought to play key roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
- N-(4-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)acetamide
Uniqueness
N-(1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is unique due to the presence of both a thiadiazole ring and a piperazine moiety, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5OS/c16-15(17,18)11-2-1-3-12(8-11)23-6-4-22(5-7-23)9-13(24)20-14-21-19-10-25-14/h1-3,8,10H,4-7,9H2,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAERVGOQVAHDHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NN=CS2)C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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